3-(1-Aminoethyl)aniline dihydrochloride
Description
Historical Context of Anilines and Chiral Amine Chemistry in Synthetic Science
The story of aniline (B41778) is a cornerstone of modern organic and industrial chemistry. First isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, he named it "Crystallin". Subsequently, it was independently discovered by several other chemists, each giving it a different name. In 1834, Friedlieb Runge isolated it from coal tar and named it "kyanol". In 1840, Carl Julius Fritzsche obtained it by treating indigo with caustic potash and named it "aniline", after the indigo-yielding plant Indigofera suffruticosa (formerly Anil). It was August Wilhelm von Hofmann who, in 1843, demonstrated that these were all the same substance, which then became widely known as aniline.
The major breakthrough in the application of aniline came in 1856 when William Henry Perkin, a student of Hofmann, accidentally synthesized the first synthetic dye, mauveine, from aniline. This discovery revolutionized the textile industry, replacing expensive and often less vibrant natural dyes with a wide array of brightly colored and affordable synthetic alternatives. This led to the birth of the synthetic dye industry, with Germany, in particular, establishing a massive industrial base with companies like BASF (Badische Anilin- und Soda-Fabrik). Beyond dyes, aniline and its derivatives became crucial intermediates in the development of pharmaceuticals, polymers, and rubber chemicals. For instance, in the late 19th century, aniline derivatives like acetanilide emerged as analgesic drugs.
Parallel to the development of aniline chemistry, the field of stereochemistry and the importance of chiral molecules were being uncovered. Chiral amines, which are amines containing a stereocenter, are of immense importance as they are ubiquitous in natural products, pharmaceuticals, and agrochemicals. It is estimated that around 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. acs.org The synthesis of enantiomerically pure chiral amines has therefore been a significant focus of synthetic science. acs.org
Historically, the separation of racemic mixtures, a process known as resolution, was the primary method to obtain single enantiomers. However, this method is inherently inefficient as it discards at least 50% of the material. This limitation spurred the development of asymmetric synthesis, which aims to create a specific enantiomer directly. The development of chiral auxiliaries, reagents, and catalysts has been pivotal in this endeavor. Chiral amines themselves are often used as resolving agents, chiral auxiliaries, or as building blocks for more complex chiral molecules. acs.org The advancement of transition metal-catalyzed asymmetric hydrogenation and other enantioselective methods has provided powerful tools for the efficient synthesis of a wide range of chiral amines with high enantiopurity. acs.org
Academic Significance of Chiral 3-(1-Aminoethyl)aniline (B164463) in Organic Synthesis
The academic significance of chiral 3-(1-Aminoethyl)aniline lies in its potential as a versatile building block and ligand in asymmetric synthesis. While detailed research findings specifically on 3-(1-Aminoethyl)aniline are not extensively documented in publicly available literature, its structural motifs suggest a high potential for utility in various areas of organic synthesis. Its importance can be inferred from the well-established roles of related chiral amines, such as 1-phenylethylamine (α-PEA), which is a widely used privileged chiral inducer and auxiliary.
Chiral amines are crucial in the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry, where the chirality of a molecule can dramatically affect its biological activity. One enantiomer of a drug may be therapeutic, while the other may be inactive or even harmful.
The potential applications of chiral 3-(1-Aminoethyl)aniline in organic synthesis are multifaceted:
As a Chiral Building Block: The molecule can serve as a starting material for the synthesis of more complex chiral molecules. The two distinct amino groups—the primary aliphatic amine and the aromatic amine—can be selectively functionalized to build intricate molecular architectures.
In the Synthesis of Chiral Ligands: The diamine structure of 3-(1-Aminoethyl)aniline makes it an excellent candidate for the synthesis of chiral ligands for asymmetric catalysis. These ligands can coordinate with transition metals to create catalysts that can induce high enantioselectivity in a variety of chemical reactions, such as hydrogenations, cross-coupling reactions, and aminations.
As a Chiral Resolving Agent: The basic amino groups can form diastereomeric salts with racemic carboxylic acids, allowing for their separation.
In the Development of Organocatalysts: Chiral amines are fundamental components of many organocatalysts, which are metal-free small organic molecules that can catalyze asymmetric reactions.
Table 1: Potential Research Applications of Chiral 3-(1-Aminoethyl)aniline
| Application Area | Description |
| Asymmetric Catalysis | Synthesis of chiral ligands for transition metal-catalyzed reactions. |
| Pharmaceutical Synthesis | A key building block for the synthesis of chiral drug candidates. |
| Materials Science | Incorporation into chiral polymers and materials with specific optical or electronic properties. |
| Organocatalysis | A scaffold for the development of novel chiral organocatalysts. |
The study of molecules like 3-(1-Aminoethyl)aniline contributes to the broader understanding of structure-activity relationships in asymmetric catalysis and the development of new synthetic methodologies.
Structural Basis for Research Utility: The 3-(1-Aminoethyl)aniline Moiety
The research utility of 3-(1-Aminoethyl)aniline is derived from its distinct structural features, which offer a combination of reactivity, stereochemistry, and functionality.
The Aniline Moiety: The aniline core provides a rigid aromatic platform. The amino group attached to the benzene (B151609) ring is a versatile functional handle. It can be diazotized and converted into a wide range of other functional groups. The electron-rich nature of the aniline ring also makes it susceptible to electrophilic aromatic substitution, allowing for further modification of the scaffold.
The Chiral Ethylamine (B1201723) Side Chain: The -(CH(NH2)CH3) group introduces a stereogenic center, making the molecule chiral. This is the key feature for its application in asymmetric synthesis. The primary aliphatic amine is more basic than the aromatic amine, allowing for selective reactions. This difference in basicity is a crucial aspect of its chemical behavior.
Bifunctionality and Chelating Properties: The presence of two nitrogen atoms at a defined distance allows the molecule to act as a bidentate ligand, capable of forming stable chelate complexes with metal ions. When used in a chiral form, these complexes can create a chiral environment around the metal center, which is the basis for enantioselective catalysis. The meta-substitution pattern on the aniline ring positions the chiral side chain in a way that can influence the steric environment of coordinated metals.
Table 2: Key Structural Features of 3-(1-Aminoethyl)aniline
| Structural Feature | Description | Potential Utility |
| Aniline Ring | Aromatic, planar scaffold with an amino substituent. | A stable platform for building complex molecules; allows for electronic tuning and further functionalization. |
| Chiral Center | A stereogenic carbon atom in the ethylamine side chain. | The basis for all applications in asymmetric synthesis and chiral recognition. |
| Primary Aliphatic Amine | A basic and nucleophilic functional group. | A site for derivatization, salt formation, and coordination to metals. |
| Aromatic Amine | A less basic amino group integrated into the aromatic system. | A second site for functionalization, offering differential reactivity. |
| Meta-Substitution Pattern | The relative position of the two amino groups on the benzene ring. | Influences the geometry of metal complexes and the steric environment of the chiral center. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(1-aminoethyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-3-2-4-8(10)5-7;;/h2-6H,9-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENRWCYHHGLPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 1 Aminoethyl Aniline and Its Dihydrochloride Salt
Stereoselective Synthesis of Chiral 3-(1-Aminoethyl)aniline (B164463) Enantiomers
The primary challenge in synthesizing 3-(1-Aminoethyl)aniline lies in controlling the stereochemistry at the chiral center of the ethylamine (B1201723) substituent. Advanced methodologies have moved beyond classical resolution, focusing on asymmetric synthesis to directly generate the desired enantiomer, thereby maximizing yield and reducing waste.
Enantioselective reductive amination of the prochiral ketone, 3-aminoacetophenone, is one of the most direct and atom-economical methods for producing chiral 3-(1-Aminoethyl)aniline. masterorganicchemistry.comyoutube.com This reaction typically involves the in-situ formation of an imine from the ketone and an amine source (like ammonia), which is then asymmetrically reduced by a chiral catalyst. youtube.com
Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, are highly effective for asymmetric reductive amination when paired with chiral ligands. These ligands create a chiral environment around the metal center, directing the hydride transfer to one face of the imine intermediate, thus inducing stereoselectivity.
Ruthenium Catalysis: Ruthenium catalysts, especially when complexed with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, have shown significant success. For instance, a novel ruthenium catalyst, Ru(2-hydroxynicotinate)₂{(R)-binap}, was found to be highly stable to air and moisture and effective in the direct asymmetric reductive amination of challenging ketone substrates. acs.org The use of an appropriate ammonium (B1175870) salt, such as (NH₄)₂HPO₄, can serve as the ammonia (B1221849) source and influence enantioselectivity. acs.org
Iridium Catalysis: Chiral iridium catalysts have emerged as powerful tools for this transformation. A notable system combines a chiral Ir-PSA catalyst with an inexpensive aminoalcohol-based chiral auxiliary. kanto.co.jp This dual approach enables highly efficient asymmetric reductive amination of various ketones, including phenylacetones, which are structurally analogous to 3-aminoacetophenone. kanto.co.jp These catalysts demonstrate excellent functional group tolerance, a crucial feature when dealing with the aniline (B41778) moiety. kanto.co.jp
Table 1: Performance of Selected Asymmetric Reductive Amination Catalyst Systems Applicable to Phenylacetones and Analogues
| Catalyst System | Substrate Type | Yield | Enantiomeric Excess (ee) | Key Features |
|---|---|---|---|---|
| Ru(2-hydroxynicotinate)₂{(R)-binap} | α-alkoxy ketones | High | >99% | Air and moisture stable; one-pot operation. acs.org |
| Chiral Ir-PSA / Aminoalcohol Auxiliary | Phenylacetones | High | High | Excellent functional group tolerance; auxiliary is easily removable. kanto.co.jp |
The direct precursor for the synthesis of 3-(1-Aminoethyl)aniline via reductive amination is 3-aminoacetophenone. The electronic and steric properties of this α-keto aniline are critical for the success of the reaction. The presence of the amino group on the phenyl ring can influence the reactivity of the ketone and its interaction with the catalytic system. In some catalytic systems, this amino group may require protection to prevent side reactions or catalyst inhibition, although direct amination without protection is often preferred for process efficiency. The design of analogues, such as those with different substitution patterns on the aromatic ring, has been explored to understand the scope and limitations of various catalytic systems, confirming the broad applicability to substrates like 3-aminoacetophenone.
The use of chiral auxiliaries provides a robust, albeit less direct, route to chiral amines. In this methodology, the prochiral ketone (3-aminoacetophenone) is reacted with a chiral auxiliary to form a diastereomeric intermediate, typically an imine or enamine. The auxiliary then directs a subsequent reduction step, leading to the formation of a new chiral center with high diastereoselectivity. Finally, the auxiliary is cleaved to yield the enantiomerically enriched target amine.
A prominent example involves the use of inexpensive and recoverable amino alcohols as chiral auxiliaries. kanto.co.jp When combined with catalysts like chiral Ir-PSA, this approach provides a diastereomeric intermediate that can be reduced with high selectivity. kanto.co.jp The key advantage is that the diastereomers can often be separated more easily than enantiomers, and the auxiliary can be recycled.
This strategy is closely related to the chiral auxiliary approach. It involves converting the enantiomeric mixture of 3-(1-Aminoethyl)aniline (or a precursor) into a mixture of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. These diastereomers possess different physical properties (e.g., solubility, boiling point, chromatographic retention), allowing for their separation by conventional techniques like fractional crystallization or chromatography.
For example, in the Ir-PSA catalyzed synthesis using a chiral aminoalcohol, the resulting diastereomeric intermediate can be purified by recrystallization to significantly enhance its optical purity before the auxiliary is removed. kanto.co.jp This combination of diastereoselective synthesis followed by physical separation provides a powerful pathway to obtaining materials with very high enantiomeric excess.
Biocatalysis offers a highly selective and environmentally sustainable alternative to traditional chemical methods for producing chiral amines. oup.comacsgcipr.org Enzymes operate under mild conditions (ambient temperature and near-neutral pH) and exhibit exceptional stereoselectivity. acsgcipr.org Key enzyme classes for this transformation include imine reductases (IREDs) and reductive aminases (RedAms). nih.govrsc.org
These enzymes catalyze the asymmetric reduction of an imine, formed in situ from a ketone and an amine donor, to produce a chiral amine. researchgate.net The process requires a nicotinamide (B372718) cofactor (NADH or NADPH), which is continuously regenerated in the reaction vessel using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) with formate as a sacrificial substrate. nih.gov
For the synthesis of 3-(1-Aminoethyl)aniline, 3-aminoacetophenone would be the ketone substrate, and ammonia would be the amine donor. An appropriate (R)- or (S)-selective IRED or RedAm could be chosen to yield the desired enantiomer with typically excellent enantiomeric excess (>99% ee). rsc.org Extensive protein engineering and enzyme discovery efforts have expanded the substrate scope of these biocatalysts to include a wide variety of ketone substrates, making them highly suitable for industrial-scale synthesis. rsc.orgnih.gov
Table 2: Comparison of Biocatalytic Systems for Chiral Amine Synthesis
| Enzyme Class | Mechanism | Amine Donor | Key Advantages |
|---|---|---|---|
| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Reductive amination of a ketone via an imine intermediate. researchgate.net | Ammonia, primary/secondary amines. nih.gov | High stereoselectivity (>99% ee), mild reaction conditions, broad substrate scope through engineering. rsc.orgnih.gov |
| Amine Dehydrogenases (AmDHs) | Reductive amination of a ketone using ammonia. rsc.org | Ammonia. nih.gov | High atom economy, operates in aqueous solutions. nih.gov |
| ω-Transaminases (ω-TAs) | Transfer of an amino group from a donor amine to a ketone. acsgcipr.org | Chiral amines (e.g., Alanine). nih.gov | No need for external cofactor regeneration, excellent stereoselectivity. oup.comnih.gov |
Enantioselective Reductive Amination Strategies
Classical and Modern Chemical Synthesis Routes to Racemic 3-(1-Aminoethyl)aniline
The preparation of racemic 3-(1-Aminoethyl)aniline can be achieved through several synthetic pathways, often starting from readily available nitroaromatic compounds or substituted benzenes. These routes involve key transformations such as the reduction of nitro groups and the conversion of a carbonyl group into an amine.
A common and direct precursor for the synthesis of 3-(1-Aminoethyl)aniline is 3-nitroacetophenone. The synthesis requires the reduction of both the nitro group and the ketone function. One classical approach involves a stepwise reduction. First, the nitro group of 3-nitroacetophenone is selectively reduced to an amine, yielding 3-aminoacetophenone. acs.org This transformation can be accomplished using various methods, including catalytic hydrogenation with Raney nickel or using reducing metals in acidic media, such as tin and hydrochloric acid. acs.orgprepchem.com For instance, the reduction of 3-nitroacetophenone with granulated tin in boiling 10% hydrochloric acid yields 3-aminoacetophenone, which can be isolated after neutralization. acs.org
The subsequent step involves the conversion of the ketone in 3-aminoacetophenone to the desired aminoethyl group. This is typically achieved through reductive amination. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of the ketone with an ammonia source to form an imine intermediate, which is then reduced in situ to the primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org The use of NaBH₃CN is particularly effective as it can selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com
A more modern and efficient approach is the one-pot reductive amination of 3-nitroacetophenone, which combines the reduction of the nitro group and the reductive amination of the ketone into a single process. nih.govfrontiersin.org These tandem reactions are often catalyzed by transition metals and are attractive because they eliminate the need to isolate the intermediate 3-aminoacetophenone, thus saving time, energy, and resources. nih.govresearchgate.net
Comparison of Nitro Group Reduction Methods| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical Metal/Acid | Sn / HCl | Boiling aqueous solution acs.org | Inexpensive reagents, reliable | Stoichiometric amounts of metal, generates significant metallic waste, harsh conditions rsc.org |
| Catalytic Hydrogenation | H₂ / Raney Ni | 50°C, high pressure prepchem.com | High yield, cleaner reaction | Requires specialized high-pressure equipment, catalyst can be pyrophoric |
| Catalytic Hydrogenation | H₂ / Pd/C | Ambient or slightly elevated temperature and pressure quora.com | High selectivity, mild conditions, catalyst is common | Cost of palladium catalyst, potential for catalyst poisoning |
An alternative strategy for synthesizing 3-(1-Aminoethyl)aniline involves building the molecule from a simpler aromatic starting material like benzene (B151609). A logical sequence begins with a Friedel-Crafts acylation of benzene with acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) to produce acetophenone. quora.com
The next step is the nitration of acetophenone. The acetyl group is a meta-directing deactivator, so electrophilic nitration with a mixture of nitric acid and sulfuric acid will predominantly yield 3-nitroacetophenone. quora.com This intermediate is the same nitroaromatic precursor discussed previously.
From 3-nitroacetophenone, the synthesis proceeds as described in section 2.2.1. A common laboratory-scale approach involves the sequential reduction of the nitro group to form 3-aminoacetophenone, followed by the reductive amination of the carbonyl group to furnish the final product, 3-(1-Aminoethyl)aniline. acs.orgprepchem.comorganic-chemistry.org This stepwise approach allows for better control and purification of intermediates.
A synthetic pathway that attempts to reduce both the nitro and keto groups of 3-nitroacetophenone simultaneously using catalytic hydrogenation (e.g., with Pd/C) would typically result in the formation of 3-ethylaniline, as the ketone is reduced to a methylene (B1212753) group under these conditions, which is not the desired product. quora.com Therefore, the stepwise approach or a carefully controlled one-pot reductive amination is necessary to obtain 3-(1-Aminoethyl)aniline.
Green Chemistry Principles in the Synthesis of 3-(1-Aminoethyl)aniline
Applying green chemistry principles to the synthesis of amines is crucial for developing sustainable industrial processes. rsc.org This involves favoring catalytic methods, minimizing waste, and using environmentally benign solvents. unibo.itorientjchem.org
A major goal in green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. orientjchem.org Research into amine synthesis has explored solvent-free and aqueous-phase reactions. Solvent-free, or neat, conditions can be achieved by running reactions at elevated temperatures with liquid reagents or by using mechanochemical methods like grinding. orientjchem.orgnih.govrsc.org For instance, some multicomponent reactions to form substituted amines can be performed efficiently under solvent-free conditions, often with the aid of a catalyst. rsc.org
The use of water as a reaction solvent is highly desirable from an environmental perspective. Several modern catalytic systems for reductive amination are designed to work in aqueous media. frontiersin.org For example, the reductive amination of aldehydes with nitroarenes has been accomplished using a gold catalyst in water, with formic acid serving as the hydrogen transfer agent. frontiersin.org Such methodologies could potentially be adapted for the synthesis of 3-(1-Aminoethyl)aniline, offering a greener alternative to traditional organic solvents.
Atom economy is a key metric for evaluating the "greenness" of a chemical process, as it quantifies the efficiency with which reactant atoms are incorporated into the final product. rsc.org Catalytic reactions, particularly hydrogenation and reductive amination, generally exhibit high atom economy. For example, the catalytic reduction of a nitro group to an amine using molecular hydrogen (H₂) produces water as the only byproduct, leading to a high atom economy. rsc.org In contrast, classical methods like the Bechamp reduction (iron in acid) or using tin in hydrochloric acid have very poor atom economy due to the large quantities of metallic sludge produced as waste. acs.orgrsc.org
Atom Economy and Efficiency Comparison| Synthetic Route Aspect | Classical (e.g., Sn/HCl) | Modern (e.g., Catalytic) |
|---|---|---|
| Atom Economy | Low (large mass of metal waste) rsc.org | High (e.g., H₂O is the only byproduct) rsc.org |
| Process Steps | Often requires multiple, sequential steps with intermediate isolation acs.org | Enables one-pot tandem reactions, increasing efficiency nih.govresearchgate.net |
| Reagent Type | Stoichiometric, single-use reagents | Catalytic, often reusable catalysts nih.gov |
| Waste Generation | High (acidic/basic aqueous waste, metal sludge) | Low (minimal byproducts) |
| Energy Efficiency | Often requires prolonged heating acs.org | Can operate under milder conditions; microwave-assisted options can reduce reaction times frontiersin.orgacs.org |
Formation and Crystallization of 3-(1-Aminoethyl)aniline Dihydrochloride (B599025)
The final step in the preparation of the title compound is the formation of its dihydrochloride salt. 3-(1-Aminoethyl)aniline possesses two basic nitrogen centers: a primary aromatic amine and a primary aliphatic amine. Both of these groups can be protonated by a strong acid like hydrochloric acid (HCl).
The formation of the dihydrochloride salt is typically achieved by treating a solution of the free base, 3-(1-Aminoethyl)aniline, in a suitable organic solvent (such as ethanol (B145695), isopropanol (B130326), or diethyl ether) with at least two molar equivalents of hydrochloric acid. prepchem.com The HCl can be introduced as a gas or, more conveniently, as a solution in a solvent like isopropanol or water.
Upon addition of the acid, the salt, 3-(1-Aminoethyl)aniline dihydrochloride, which is generally much less soluble in the organic solvent than the free base, precipitates out of the solution. The solid can then be collected by filtration.
Purification of the crude salt is performed by crystallization or recrystallization. This process involves dissolving the solid in a minimal amount of a hot solvent or a solvent mixture and allowing the solution to cool slowly. As the solubility decreases with temperature, pure crystals of the dihydrochloride salt form, leaving impurities behind in the mother liquor. The choice of solvent is critical for effective crystallization and depends on the solubility profile of the salt. After cooling, the purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried. This procedure is analogous to the preparation of other amine hydrochlorides, such as 3'-aminoacetophenone (B120557) hydrochloride, which is formed by treating the amine with concentrated hydrochloric acid. prepchem.com
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 1 Aminoethyl Aniline
Nucleophilic Properties of the Amino Groups in 3-(1-Aminoethyl)aniline (B164463)
The presence of two primary amino groups is a defining feature of 3-(1-aminoethyl)aniline. These nitrogen atoms, each with a lone pair of electrons, are the primary centers of nucleophilicity and basicity in the molecule. However, their electronic environments are substantially different, leading to a significant disparity in their reactivity.
Differential Reactivity of Aromatic vs. Aliphatic Amine Centers
The two amino groups in 3-(1-aminoethyl)aniline exhibit distinct nucleophilic characters. The aliphatic primary amine, attached to the chiral ethyl group, is significantly more basic and nucleophilic than the aromatic primary amine (the aniline (B41778) group).
This difference arises from the electronic properties of the systems to which they are attached. thieme-connect.deresearchgate.net The lone pair of electrons on the nitrogen of the aliphatic amine is localized and readily available for donation to an electrophile. In contrast, the lone pair on the aniline nitrogen is delocalized into the π-system of the benzene (B151609) ring through resonance. thieme-connect.deresearchgate.net This delocalization reduces the electron density on the nitrogen atom, making it less available for nucleophilic attack and rendering the aromatic amine a weaker base. researchgate.net
Consequently, reactions with electrophiles such as alkyl halides or acyl chlorides will preferentially occur at the more nucleophilic aliphatic amine center under kinetically controlled conditions. Selective acylation or alkylation of the side-chain amine can be achieved while leaving the aniline amine group untouched, provided the reaction conditions are carefully controlled. The reaction product, a secondary amine, is often more nucleophilic than the starting primary amine, which can sometimes lead to challenges in preventing over-alkylation. acs.org
| Property | Aliphatic Amino Group (-CH(NH₂)CH₃) | Aromatic Amino Group (-C₆H₄NH₂) | Reference |
|---|---|---|---|
| Basicity | More Basic | Less Basic | thieme-connect.de, researchgate.net |
| Nucleophilicity | Higher | Lower | thieme-connect.de, nih.gov |
| Electron Pair Availability | Localized on Nitrogen | Delocalized into Benzene Ring | thieme-connect.de, researchgate.net |
| Reactivity with Electrophiles | More Reactive | Less Reactive | acs.org |
Stereochemical Control in Reactions Involving the Chiral Center
The ethylamine (B1201723) side chain of 3-(1-aminoethyl)aniline contains a stereogenic center at the carbon atom bearing the aliphatic amino group. This chirality can influence the stereochemical outcome of reactions, a principle widely used in asymmetric synthesis where chiral amines serve as auxiliaries or synthons. nih.gov Reactions involving the chiral aliphatic amine can proceed with a degree of diastereoselectivity, where the pre-existing stereocenter directs the formation of a new stereocenter.
Research on the closely related (R)-(+)-1-phenylethylamine provides a strong model for the stereochemical behavior of 3-(1-aminoethyl)aniline. For instance, in aza-Michael additions, where a chiral amine adds to an α,β-unsaturated carbonyl compound, the reaction can exhibit significant diastereoselectivity.
One study investigated the aza-Michael reaction of (S)- and (R)-α-methylbenzylamines with various α,β-unsaturated carbonyl compounds. The diastereomeric excess (de) was found to range from moderate to high, indicating that the chiral center of the amine effectively influences the approach of the Michael acceptor. thieme-connect.deresearchgate.net Similarly, chiral imines derived from (R)-(+)-1-phenylethylamine have been used in the Staudinger synthesis of β-lactams, where the stereochemistry of the amine dictates the stereochemistry of the product. tandfonline.com
| Reaction Type | Reactants | Diastereomeric Excess (de) | Reference |
|---|---|---|---|
| Aza-Michael Addition | (S)-α-methylbenzylamine + trans-cinnamaldehyde | 52-56% | thieme-connect.de, researchgate.net |
| Aza-Michael Addition | (S)-α-methylbenzylamine + α,β-unsaturated esters/ketones | 68-98% | thieme-connect.de, researchgate.net |
| β-Lactam Synthesis | Imine of (R)-1-phenylethylamine + chloroacetic acid ketene | Preference for trans-diastereomer | tandfonline.com |
| β-Lactam Synthesis | Imine of (R)-1-phenylethylamine + methoxyacetic acid ketene | Exclusive formation of cis-diastereomer | tandfonline.com |
Transition Metal-Catalyzed Transformations of 3-(1-Aminoethyl)aniline
The functional groups of 3-(1-aminoethyl)aniline make it a versatile substrate for a variety of transition metal-catalyzed reactions. Both the aniline moiety and the benzylic C-H bonds of the aminoethyl group can participate in catalytic cycles.
Catalytic Coupling Reactions
The aniline nitrogen is a suitable nucleophile for transition metal-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. This allows for the arylation or vinylation of the aromatic amino group, coupling it with aryl/vinyl halides or triflates in the presence of a palladium or copper catalyst.
Furthermore, the benzylic position offers another handle for transformations. Asymmetric cross-coupling reactions using Ni/photoredox dual catalysis have been developed to couple α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov This methodology could potentially be adapted for the C(sp³)-C(sp²) coupling at the benzylic carbon of 3-(1-aminoethyl)aniline (after suitable derivatization), providing a pathway to complex chiral N-benzylic structures.
Hydroamination and Related Aminoalkylation Processes
The term aminoalkylation refers to the addition of an amine to another molecule. The aliphatic amine of 3-(1-aminoethyl)aniline can be alkylated using alcohols in the presence of transition metal catalysts, a process often referred to as "borrowing hydrogen" or "hydrogen autotransfer". google.com Catalytic systems based on ruthenium, iridium, or cobalt can facilitate the N-alkylation of amines with alcohols, which are environmentally benign alkylating agents. quora.com For example, a cobalt-based single-atom catalyst has shown high activity for the N-alkylation of aniline with benzyl (B1604629) alcohol. quora.com Such methods could be applied to selectively alkylate the side-chain amine of 3-(1-aminoethyl)aniline.
Metal-mediated Cycloadditions
Metal-mediated cycloaddition reactions represent a powerful strategy for the construction of cyclic and heterocyclic frameworks. While specific examples detailing the use of 3-(1-aminoethyl)aniline in such reactions are not extensively documented, its inherent chemical nature as an aniline derivative suggests its potential participation in various catalytic cycles. Aniline derivatives are known to engage in cycloaddition reactions catalyzed by transition metals like rhodium, palladium, and copper. nih.govnih.govnih.gov
For instance, rhodium-catalyzed [2+2+2] cycloadditions of diynes with various coupling partners are a common method for synthesizing substituted aromatic systems. nih.govelsevierpure.com It is plausible that 3-(1-aminoethyl)aniline could serve as a dienophile or a component in related cycloadditions, where one or both of its amine functionalities could either direct the regioselectivity of the reaction or be incorporated into the final ring system after suitable modification. rsc.org
Palladium catalysis is also central to many cycloaddition processes, including [3+2] and [4+3] cycloadditions that form five- or seven-membered rings. nih.govrsc.org The amino groups on 3-(1-aminoethyl)aniline could act as directing groups or as nucleophiles in domino sequences that involve an initial palladium-catalyzed step. Similarly, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry for forming triazoles. nih.govrsc.org The aromatic amine of 3-(1-aminoethyl)aniline could be converted to an azide (B81097) via diazotization followed by substitution, rendering the molecule suitable for CuAAC reactions to generate triazole-substituted aniline derivatives.
| Plausible Metal-mediated Cycloaddition | Metal Catalyst | Potential Product Type | Relevant Precursor Modification |
|---|---|---|---|
| [2+2+2] Cycloaddition | Rhodium (Rh) | Substituted anilines, fused ring systems | None required, or conversion of amine to a more suitable directing group. |
| [3+2] Cycloaddition | Palladium (Pd) | Pyrrolidines, spirocycles | Amine can act as a nucleophile or directing group in a domino sequence. |
| Azide-Alkyne Cycloaddition (CuAAC) | Copper (Cu) | 1,2,3-Triazoles | Conversion of the aromatic NH2 to an azide (N3) group. |
Annulation Reactions for Heterocyclic Ring Formation
The dual amine functionality of 3-(1-aminoethyl)aniline makes it a prime candidate for annulation reactions, where a new ring is fused onto the existing benzene ring. These reactions are fundamental to the synthesis of a vast array of nitrogen-containing heterocycles.
Quinolines: The synthesis of quinolines, a core structure in many pharmaceuticals, can be achieved through several classic named reactions using aniline derivatives. The Skraup synthesis, for example, involves reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgnumberanalytics.comyoutube.com Applying this to 3-(1-aminoethyl)aniline would be expected to produce a 7-(1-aminoethyl)quinoline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, cyclization, and finally oxidation. numberanalytics.com Another key method is the Friedländer annulation, which condenses a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.org While 3-(1-aminoethyl)aniline is not a 2-aminoaryl ketone itself, it can be used in variations of this reaction, such as the Doebner-von Miller reaction, which reacts an α,β-unsaturated carbonyl compound with an aniline.
Dihydroquinazolines: Dihydroquinazolines are another important class of heterocycles. Their synthesis can often be achieved by the cyclocondensation of an aniline derivative with a suitable C1 or C2 synthon. For instance, anilines can react with aldehydes or ketones in the presence of a catalyst to form the dihydroquinazoline (B8668462) ring. A modern approach involves a cascade cyclization/Leuckart–Wallach type strategy to prepare substituted 3,4-dihydroquinazolinones from readily available starting materials. rsc.org A plausible route for 3-(1-aminoethyl)aniline would involve its reaction with an aldehyde or a derivative, where the aromatic amine acts as one nucleophile and the side-chain amine, after an intramolecular rearrangement or under specific conditions, could participate in the cyclization, although reactions typically favor the aromatic amine for initial condensation.
Triazepines: Benzo-fused triazepines are seven-membered heterocyclic rings containing three nitrogen atoms. Their synthesis can be approached by reacting diamine precursors with reagents that provide the remaining nitrogen and carbon atoms of the ring. nih.govresearchgate.net For a meta-diamine derivative like 3-(1-aminoethyl)aniline, a reaction with a reagent like cyanogen (B1215507) bromide or thiophosgene (B130339) could initiate a cyclization process to form a benzo[f] nih.govwikipedia.orgresearchgate.nettriazepine derivative. nih.gov The specific substitution pattern and reaction conditions would dictate the final structure and isomer. Synthetic strategies often involve multi-step sequences including cyclo-condensation, cyclization, and substitution reactions. researchgate.net
| Heterocycle | General Method | Typical Reagents | Plausible Product from 3-(1-Aminoethyl)aniline |
|---|---|---|---|
| Quinoline | Skraup Synthesis | Glycerol, H₂SO₄, Nitrobenzene | 7-(1-Aminoethyl)quinoline |
| Dihydroquinazoline | Cyclocondensation | Aldehydes, Formic Acid | 7-(1-Aminoethyl)-3,4-dihydroquinazoline |
| Triazepine | Cyclocondensation | o-Phenylenediamines, Isothiocyanates, Aldehydes | Substituted Benzo[f] nih.govwikipedia.orgresearchgate.nettriazepine |
Functional Group Interconversions and Transformations of 3-(1-Aminoethyl)aniline Derivatives
The two distinct amine groups in 3-(1-aminoethyl)aniline allow for a wide range of selective functional group interconversions (FGIs). These transformations are crucial for modifying the molecule's properties or for preparing it for subsequent coupling or cyclization reactions. organic-chemistry.org
Transformations of the Aliphatic Amine: The primary amine on the ethyl side chain (an ethanamine group) behaves as a typical primary alkyl amine. wikipedia.org It can be selectively acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or alkylated to yield secondary or tertiary amines. Reductive amination with aldehydes or ketones provides another route to more complex secondary and tertiary amines. These transformations are generally reliable and can often be performed chemoselectively in the presence of the less nucleophilic aromatic amine. organic-chemistry.org
Transformations of the Aromatic Amine: The aniline moiety can also undergo a variety of transformations. It can be acylated or alkylated, though conditions must be chosen carefully to avoid competing reactions at the aliphatic amine. google.comnih.gov More significantly, the aromatic amine can be converted into a diazonium salt using nitrous acid at low temperatures. This diazonium intermediate is highly versatile and can be substituted by a wide range of functional groups through Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH) or other transformations, providing access to a vast array of substituted benzene derivatives.
Combined Transformations: The presence of two amine groups allows for the synthesis of bifunctional derivatives. For example, selective protection of one amine group allows for the modification of the other. A common strategy would be to first acylate the more nucleophilic aliphatic amine, then perform a transformation on the aromatic amine (e.g., diazotization or electrophilic substitution on the ring), followed by deprotection of the aliphatic amine if desired.
| Amine Group | Transformation | Reagents | Product Functional Group |
|---|---|---|---|
| Aliphatic (Side-chain) | Acylation | Acetyl chloride, Acetic anhydride | Amide |
| Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamide | |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine | |
| Aromatic (Ring) | Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt |
| Sandmeyer Reaction | CuCl, CuBr, CuCN | Aryl Halide, Aryl Nitrile |
Advanced Spectroscopic and Structural Analysis of 3 1 Aminoethyl Aniline Dihydrochloride Systems
X-ray Crystallography for Absolute Stereochemistry and Conformation of 3-(1-Aminoethyl)aniline (B164463) Dihydrochloride (B599025) and its Crystalline Derivatives
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral compound like 3-(1-Aminoethyl)aniline dihydrochloride, single-crystal X-ray diffraction is uniquely capable of unambiguously establishing its absolute stereochemistry (R or S configuration) without reference to other chiral standards.
The analysis of a suitable single crystal of this compound would provide precise data on bond lengths, bond angles, and torsion angles. This information reveals the preferred conformation of the molecule in the solid state, including the orientation of the aminoethyl group relative to the aniline (B41778) ring. Furthermore, the crystal structure elucidates the intricate network of intermolecular interactions, such as hydrogen bonds involving the ammonium (B1175870) groups and chloride counter-ions, which dictate the crystal packing. gla.ac.uk Studies on related amine hydrochloride salts, such as methylene (B1212753) dianiline dihydrochloride, have demonstrated the power of this technique in understanding the forces that control and stabilize solid-state structures. gla.ac.ukgla.ac.uk
In addition to the parent compound, crystalline derivatives could also be analyzed. This would be particularly useful for confirming the structure or for studying how molecular modifications influence the crystal packing and conformation. The crystallographic data serves as a benchmark for computational models and for understanding the structure-property relationships of the material. gla.ac.uk
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
While a one-dimensional (1D) ¹H NMR spectrum provides initial information on the number of different proton environments and their multiplicity, complex molecules often exhibit overlapping signals that are difficult to interpret. researchgate.net Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and provide definitive structural assignments.
For this compound, the following 2D NMR experiments would be crucial:
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms (¹³C). This allows for the unambiguous assignment of each proton signal to its corresponding carbon in the molecule's backbone and side chain. For instance, the proton of the chiral center (CH-NH₂) would show a correlation to its carbon atom, distinguishing it from the aromatic protons.
The expected ¹H and ¹³C NMR chemical shifts can be predicted based on data from analogous structures like aniline and ethylamine (B1201723). hmdb.camdpi.comdocbrown.info
Predicted NMR Data for 3-(1-Aminoethyl)aniline (Free Base in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic CH (C2, C4, C5, C6) | 6.6 - 7.2 | 113 - 130 | Complex multiplet pattern expected. |
| Aromatic C-NH₂ (C3) | - | ~146 | Quaternary carbon, no ¹H signal. |
| Aromatic C-CH (C1) | - | ~145 | Quaternary carbon, no ¹H signal. |
| CH(N) | ~4.1 (quartet) | ~50 | Coupled to methyl and NH₂ protons. |
| CH₃ | ~1.4 (doublet) | ~25 | Coupled to the methine proton. |
| NH₂ (aniline) | ~3.8 (broad singlet) | - | Chemical shift can vary. |
Note: In the dihydrochloride salt form, protonation of the amino groups would lead to significant downfield shifts of adjacent protons and changes in coupling patterns.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical attribute of solid-state materials as different polymorphs can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying polymorphism, particularly for materials that are difficult to analyze by single-crystal X-ray diffraction. nih.gov
For this compound, ssNMR can distinguish between different polymorphic forms because the chemical shifts of carbon (¹³C) and nitrogen (¹⁵N) atoms are highly sensitive to the local molecular environment. jst.go.jp Each polymorph will have a unique set of NMR signals corresponding to the non-equivalent atomic positions in the crystal lattice.
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are routinely used to acquire high-resolution spectra of solids. By comparing the ssNMR spectra of different batches or samples crystallized under various conditions, one can identify the presence of different polymorphs or a mixture of forms. nih.gov This is crucial for ensuring the consistency and quality of the solid material.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) could be used.
Molecular Ion: Using ESI, the compound would likely be detected as the protonated free base [C₈H₁₂N₂ + H]⁺ at m/z 137.1. The molecular weight of the free base is 136.19 g/mol . sigmaaldrich.com The intact dihydrochloride salt would not typically be observed as a single molecular ion.
Fragmentation Analysis: Under EI conditions, the molecular ion (M⁺˙) at m/z 136 would undergo fragmentation. researchgate.netnist.gov The most prominent fragmentation pathway would be the loss of a methyl group (•CH₃) via alpha-cleavage adjacent to the ethylamine nitrogen, resulting in a stable iminium ion. The analysis of fragmentation patterns of related molecules like 1-(3-aminophenyl)ethanol (B1666771) provides insight into likely bond cleavages. nist.gov
Predicted Key Fragments in the Mass Spectrum of 3-(1-Aminoethyl)aniline
| m/z | Proposed Fragment | Formula of Fragment | Notes |
|---|---|---|---|
| 136 | Molecular Ion | [C₈H₁₂N₂]⁺˙ | The intact radical cation of the free base. |
| 121 | [M - CH₃]⁺ | [C₇H₉N₂]⁺ | Loss of the methyl group, likely the base peak. |
| 106 | [M - NH₂CH₃]⁺˙ | [C₇H₈]⁺˙ | Loss of the ethylamine side chain. |
| 93 | [Aminophenyl]⁺ | [C₆H₇N]⁺ | Represents the aniline moiety. |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and its specific form (e.g., polymorph). nih.gov These methods are valuable for structural confirmation and identifying the presence of specific functional groups.
For this compound, the spectra would be characterized by vibrations associated with the amine, alkyl, and aromatic components. The formation of the dihydrochloride salt would be evident from the appearance of broad, strong absorptions for the ammonium (N-H⁺) stretching vibrations, typically in the 2400-3200 cm⁻¹ region, which differ significantly from the sharper N-H stretches of a free amine. gla.ac.uk
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |
|---|---|---|---|
| N-H⁺ Stretch (Ammonium) | 2400 - 3200 | IR | Broad, strong absorption characteristic of amine salts. |
| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman | Sharp bands. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman | Stretching of CH and CH₃ groups. |
| N-H⁺ Bend (Ammonium) | 1500 - 1600 | IR | Bending vibration of the protonated amine. |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | IR, Raman | Multiple bands characteristic of the benzene (B151609) ring. materialsciencejournal.org |
| C-N Stretch | 1250 - 1350 | IR | Stretching of the C-N bonds. materialsciencejournal.org |
Comparing the IR or Raman spectra of different batches can also serve as a rapid method for polymorphic screening. rsc.org
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment in Research
Chiroptical spectroscopy measures the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org Circular Dichroism (CD) spectroscopy is a primary chiroptical technique used to determine the enantiomeric purity (or enantiomeric excess, ee) and, in many cases, the absolute configuration of chiral substances. rsc.orgnih.gov
Since 3-(1-Aminoethyl)aniline is chiral, its two enantiomers, (R)- and (S)-3-(1-aminoethyl)aniline, will produce CD spectra that are equal in magnitude but opposite in sign (mirror images). A racemic mixture (50:50 of R and S) will be CD-silent. nih.gov
To assess the enantiomeric purity of a research sample, a CD spectrum is recorded. rsc.org The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. nih.gov By comparing the spectrum of the test sample to that of a pure enantiomeric standard, the enantiomeric excess can be accurately calculated. This method is often faster and requires less sample than chiral chromatography, making it a valuable tool in synthetic chemistry research for quickly evaluating the success of an asymmetric synthesis. rsc.orgresearchgate.net
Computational Chemistry and Theoretical Investigations of 3 1 Aminoethyl Aniline
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reactivity of molecules. nih.govresearchgate.net In studies of aniline (B41778) derivatives, DFT methods like B3LYP and M06-2X, combined with basis sets such as 6-31G** or 6-311++G(d,p), are commonly employed to model molecular structures and predict reaction outcomes. researchgate.netnih.govnih.govmdpi.com
For 3-(1-Aminoethyl)aniline (B164463), DFT calculations can elucidate its reactivity by mapping the electron density and calculating reactivity descriptors. These descriptors, derived from the electronic structure, help predict how the molecule will interact with other reagents. For instance, the distribution of electrostatic potential can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites. The two amino groups and the aromatic ring are expected to be the primary centers of reactivity. DFT can predict the selectivity of reactions, such as electrophilic aromatic substitution or acylation of the amino groups, by calculating the activation energies for different reaction pathways. researchgate.net
Table 1: Representative Reactivity Descriptors Calculated by DFT (Note: The following values are illustrative for a generic aniline derivative and demonstrate the type of data generated from DFT calculations.)
| Descriptor | Value | Significance |
| Ionization Potential (eV) | 7.8 | Energy required to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity (eV) | 0.5 | Energy released upon adding an electron; indicates susceptibility to reduction. |
| Global Hardness (η) | 3.65 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 1.9 | Propensity of the molecule to accept electrons. |
This table is illustrative. Actual values for 3-(1-Aminoethyl)aniline would require specific calculations.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are critical for predicting chemical reactions. researchgate.netresearchgate.net
HOMO (Highest Occupied Molecular Orbital): For 3-(1-Aminoethyl)aniline, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atoms of the amino groups, which are the most electron-rich parts of the molecule. This orbital represents the site of nucleophilic attack and reaction with electrophiles. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital available to accept electrons. In this molecule, it is likely distributed over the aromatic ring. The energy of the LUMO indicates the molecule's ability to act as an electrophile. researchgate.net
The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity. nih.gov
Table 2: Illustrative Frontier Orbital Energies for an Aniline Derivative
| Orbital | Energy (eV) | Description |
| HOMO | -5.5 | Localized on the aromatic ring and N atoms; site of electron donation. |
| LUMO | -0.2 | Distributed over the aromatic system; site of electron acceptance. |
| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability. |
This table is illustrative. Actual values for 3-(1-Aminoethyl)aniline would require specific calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and its interactions with its environment, such as a solvent.
For 3-(1-Aminoethyl)aniline dihydrochloride (B599025), MD simulations can explore its conformational landscape. The molecule has several rotatable bonds, including the C-C bond of the ethyl group and the C-N bonds. Simulations can reveal the preferred spatial arrangements (conformers) of the molecule in a solution and the energy barriers between them. researchgate.net Furthermore, when studying the dihydrochloride salt, MD can model the interactions between the protonated amino groups and chloride counter-ions, as well as their solvation by water molecules, using models like TIP3P. nih.gov This is crucial for understanding its solubility and behavior in aqueous media.
In Silico Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. nih.gov These calculated transitions (and their corresponding oscillator strengths) can be correlated with the absorption peaks observed in an experimental UV-Vis spectrum, helping to assign them to specific electronic excitations, such as π-π* transitions within the aniline ring. nih.gov
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching and bending of chemical bonds and can be directly compared to an experimental IR spectrum. This allows for the assignment of specific absorption bands to functional groups, such as N-H and C-N stretches of the amino groups and C-H stretches of the aromatic ring.
NMR Spectroscopy: Quantum chemical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained and compared with experimental spectra to aid in structural elucidation. researchgate.net
Theoretical Studies on Reaction Mechanisms and Transition State Geometries
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.govmdpi.com
For reactions involving 3-(1-Aminoethyl)aniline, such as its synthesis or degradation, theoretical studies can calculate the geometries and energies of the transition states. mdpi.com This information reveals the activation energy of each step, allowing chemists to determine the rate-limiting step and understand the factors that control the reaction's outcome. For example, in the synthesis of 3-(1-Aminoethyl)aniline, computational models could compare different synthetic routes to identify the most energetically favorable pathway. researchgate.net
Design of Novel Catalysts for Asymmetric Synthesis of 3-(1-Aminoethyl)aniline Derivatives
The ethylamine (B1201723) group in 3-(1-Aminoethyl)aniline contains a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis, the selective production of one enantiomer, is critical in pharmaceutical chemistry. nih.gov
Computational methods, particularly DFT, play a vital role in the rational design of catalysts for such syntheses. nih.gov Researchers can model the interaction between a chiral catalyst and the reactants. By calculating the energies of the transition states leading to the (R) and (S) enantiomers, they can predict the enantioselectivity of a given catalyst. acs.org This in silico screening allows for the rapid evaluation of many potential catalysts, identifying promising candidates for experimental testing and accelerating the development of efficient methods for producing enantiomerically pure 3-(1-Aminoethyl)aniline derivatives.
Role of 3 1 Aminoethyl Aniline Dihydrochloride As a Versatile Synthetic Intermediate
Building Block for Chiral Amine Scaffolds in Complex Organic Synthesis
The presence of a stereogenic center in 3-(1-Aminoethyl)aniline (B164463) dihydrochloride (B599025) makes it an attractive starting material for the synthesis of more complex chiral amine scaffolds. Chiral amines are crucial components in many pharmaceuticals and natural products, where specific stereochemistry is often essential for biological activity. The enantiomerically pure forms of 3-(1-Aminoethyl)aniline, such as (R)- and (S)-3-(1-Aminoethyl)aniline, serve as foundational units, allowing for the transfer of chirality into the target molecule.
The synthetic utility of this compound lies in its ability to participate in reactions that build upon its existing chiral framework. For instance, the primary aliphatic amine can be selectively functionalized, while the aromatic amine can be reserved for later transformations, or vice-versa. This differential reactivity is key to constructing intricate molecular architectures with precise stereochemical control. While specific, large-scale industrial applications are not extensively documented in publicly available research, its classification as a "chiral building block" by chemical suppliers underscores its recognized potential in this field.
Precursor in the Construction of Advanced Heterocyclic Systems
The dual amine functionality of 3-(1-Aminoethyl)aniline dihydrochloride makes it a suitable precursor for the synthesis of various heterocyclic compounds. Heterocyclic chemistry is a cornerstone of medicinal chemistry, with a vast number of drugs and biologically active molecules containing nitrogen-based ring systems. marquette.edunih.govresearchgate.net
One notable application is in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of fused heterocyclic compounds that exhibit a broad range of pharmacological activities. marquette.edunih.govresearchgate.netrjptonline.org The general synthetic strategy often involves the condensation of an aniline (B41778) derivative with a suitable carbonyl compound or its equivalent. 3-(1-Aminoethyl)aniline can be envisioned as a component in multicomponent reactions, which are efficient processes where three or more reactants combine in a single step to form a complex product. beilstein-journals.orgnih.govresearchgate.netmdpi.combeilstein-journals.org For example, the aniline moiety can react with a 2-aminobenzaldehyde (B1207257) or a related species to form the core quinazoline ring, while the aminoethyl group can be a point for further diversification of the final molecule.
While direct examples starting from this compound are not prevalent in the reviewed literature, the established reactivity of anilines in quinazoline synthesis provides a strong basis for its potential application in generating novel, substituted heterocyclic scaffolds. organic-chemistry.org
Applications in the Synthesis of Agrochemical Intermediates
The structural motifs present in this compound are also relevant to the agrochemical industry. Many modern pesticides and herbicides are complex organic molecules that require specialized building blocks for their synthesis. The aniline functional group is a common feature in a variety of agrochemicals. google.comgoogle.com
Functionalization of the Aminoethyl and Aniline Moieties for Derivatization
The synthetic versatility of this compound is further enhanced by the distinct reactivity of its two amino groups, allowing for selective functionalization and derivatization. The primary aliphatic amine of the aminoethyl group is generally more nucleophilic and basic than the aromatic amine. This difference enables chemists to target one group over the other with a high degree of selectivity.
Advanced Analytical Methodologies for Research Scale Characterization of 3 1 Aminoethyl Aniline Dihydrochloride
High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation and Purity in Research
The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes. eijppr.com The stability of these complexes differs, resulting in different retention times for each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for resolving a wide range of racemic compounds, including chiral amines. yakhak.orgeijppr.com
The choice of mobile phase is critical and significantly impacts separation efficiency. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or cyclohexane) with alcohol modifiers (such as isopropanol (B130326) or ethanol) are commonly used. mdpi.com The addition of a small amount of a basic modifier, like diethylamine (B46881) (DEA), is often necessary to reduce peak tailing and prevent the strong retention of basic analytes like amines on the acidic sites of the silica-based stationary phase. mdpi.com The ratio of the alcohol modifier can be fine-tuned to optimize the resolution; for instance, decreasing the proportion of isopropanol or ethanol (B145695) has been shown to significantly increase the resolution between amine enantiomers. mdpi.com
Table 1: Representative HPLC Conditions for Chiral Amine Separation
| Parameter | Condition | Source |
|---|---|---|
| Instrument | Agilent 1100 System or equivalent | mdpi.com |
| Column (CSP) | Cellulose-based (e.g., Chiracel OD-H®) or Amylose-based | mdpi.comyakhak.org |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (variable ratios) | mdpi.com |
| Flow Rate | 0.5 - 2.0 mL/min | mdpi.comresearchgate.netchromatographyonline.com |
| Detection | UV at 254 nm | mdpi.com |
| Temperature | Ambient | mdpi.com |
The development of effective Chiral Stationary Phases (CSPs) is central to the successful HPLC resolution of enantiomers like those of 3-(1-Aminoethyl)aniline (B164463). The chiral recognition mechanism depends on the formation of a stable, transient diastereomeric complex between the analyte and the chiral selector of the CSP. eijppr.com For aromatic amines, this interaction is typically governed by a combination of forces, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. eijppr.com
Polysaccharide-based CSPs, particularly those with phenylcarbamate derivatives of cellulose and amylose, have demonstrated broad applicability. yakhak.orgeijppr.com The chiral selector in these phases, such as cellulose tris(3,5-dimethylphenylcarbamate), creates a well-defined chiral environment. The carbamate (B1207046) groups provide sites for hydrogen bonding and dipole interactions, while the phenyl rings facilitate π-π stacking with the aromatic ring of the aniline (B41778) derivative.
The development process involves screening different types of CSPs and mobile phase compositions to achieve optimal separation. For instance, cellulose carbamate-based columns may show superior efficiency for resolving amines, while amylose ester-based columns might be more selective for their amide derivatives. mdpi.com The selection of the chiral selector and its substituents is crucial; for example, the bulkier dimethylphenyl selector on a Chiracel OD-H column may interact differently with analytes compared to the 4-methylphenyl selector on a Lux-3 column, influencing resolution. mdpi.com The goal is to maximize the difference in interaction energy between the two enantiomers and the CSP, which translates to a greater separation factor (α) and resolution (Rs).
Gas Chromatography (GC) with Advanced Detection for Research Samples
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While aniline and its derivatives can be analyzed by GC, their polarity and potential for thermal degradation can present challenges. thermofisher.com For non-volatile or highly polar analytes, a derivatization step is often employed to increase volatility and improve chromatographic peak shape. However, direct analysis is also possible.
For the analysis of aromatic amines, capillary columns with non-polar or medium-polarity stationary phases, such as those based on phenyl polysiloxane (e.g., SE-54 or SE-30), are often recommended. epa.gov A temperature program is typically used, starting at a lower temperature and ramping up to elute compounds with higher boiling points. epa.gov
Advanced detection methods enhance the sensitivity and selectivity of GC analysis. Mass Spectrometry (MS) is the most common advanced detector, providing both quantitative data and structural information for analyte identification. researchgate.netnih.gov Different ionization techniques can be employed:
Electron Ionization (EI-MS): A hard ionization technique that provides a reproducible fragmentation pattern, useful for library matching and structural confirmation. nih.gov
Negative Chemical Ionization (NCI-MS): A softer ionization technique that is highly sensitive for electronegative compounds and can provide molecular weight information with less fragmentation. nih.gov
Tandem Mass Spectrometry (GC-MS/MS): Offers exceptional selectivity by monitoring specific precursor-to-product ion transitions, which is highly effective for trace analysis in complex matrices. researchgate.netnih.gov
Table 2: Typical GC-MS Conditions for Aniline Derivative Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | SE-54 Fused Silica (e.g., 30 m x 0.25 mm) | epa.gov |
| Carrier Gas | Helium | epa.gov |
| Injector | Splitless mode | nih.gov |
| Oven Program | Initial 80°C, ramp at 4-10°C/min to 230-240°C | epa.govnih.gov |
| Detector | Mass Spectrometer (EI, NCI, or MS/MS modes) | researchgate.netnih.gov |
| Ion Source Temp | ~200°C | nih.gov |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like 3-(1-Aminoethyl)aniline dihydrochloride (B599025). Separation in CE is based on the differential migration of ions in an electric field. nih.gov The technique offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. thermofisher.comnih.gov
In its simplest form, Capillary Zone Electrophoresis (CZE), analytes migrate through a buffer-filled capillary under the influence of an electric field. nih.gov As a protonated amine, 3-(1-Aminoethyl)aniline will have a positive charge and migrate towards the cathode. Its mobility depends on its charge-to-size ratio. This technique is particularly useful for purity assessments and impurity profiling. nih.gov
For the separation of enantiomers, a chiral selector must be added to the background electrolyte (BGE). Cyclodextrins are commonly used chiral selectors in CE. The differential inclusion of the enantiomers into the cyclodextrin (B1172386) cavity forms diastereomeric complexes with different effective mobilities, enabling their separation. The method can be optimized by adjusting the type and concentration of the chiral selector, buffer pH, and applied voltage. nih.gov
Table 3: General Capillary Electrophoresis Parameters
| Parameter | Condition | Source |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | thermofisher.comnih.gov |
| Capillary | Fused silica | nih.gov |
| Background Electrolyte | e.g., Tris-borate buffer at a specific pH | nih.gov |
| Chiral Selector (for enantioseparation) | Cyclodextrins (e.g., β-cyclodextrin) | nih.gov |
| Applied Voltage | 10 - 30 kV | nih.gov |
| Detection | UV (e.g., 210-254 nm) | nih.gov |
Spectrophotometric Methods for Quantitative Research Applications
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of aromatic compounds in research applications. The method is based on the principle that molecules absorb light at specific wavelengths. For 3-(1-Aminoethyl)aniline, the aromatic ring provides a chromophore that absorbs in the UV region.
For quantitative analysis, Beer's law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
To enhance sensitivity and selectivity, especially for determining amino groups, derivatization reactions that produce a colored product can be employed. nih.govaaup.edu A common method involves the reaction of the primary amino group with ninhydrin, which produces a blue-violet colored complex (Ruhemann's purple) that can be measured in the visible region (around 565-570 nm). aaup.edu Another approach involves the reaction of the aromatic amine with an iron(III)-ferrozine complex. The amine reduces Fe(III) to Fe(II), which then forms a stable, violet-colored complex with ferrozine, with a maximum absorbance at 562 nm. nih.gov Such methods are valuable for quantifying the concentration of the amine in solution.
Table 4: Spectrophotometric Method Parameters for Aromatic Amines
| Method | Reagent | Wavelength (λmax) | Application | Source |
|---|---|---|---|---|
| Direct UV | None (analyte in solvent) | UV region (analyte specific) | Concentration measurement | uobaghdad.edu.iq |
| Colorimetric | Ninhydrin | ~565 nm | Amino group quantification | aaup.edu |
| Colorimetric | Fe(III)-ferrozine | 562 nm | Aromatic amine quantification | nih.gov |
Future Research Directions and Emerging Opportunities in 3 1 Aminoethyl Aniline Chemistry
Development of Next-Generation Enantioselective Catalysts for Efficient Synthesis
The efficient and highly enantioselective synthesis of 3-(1-Aminoethyl)aniline (B164463) is crucial for its application in various fields. Future research will likely focus on the development of more advanced catalytic systems that offer higher yields, exceptional stereocontrol, and broader substrate scope. Key areas of development are expected in both transition-metal catalysis and organocatalysis.
Transition-metal-catalyzed asymmetric hydrogenation of imines is a powerful strategy for the synthesis of chiral amines. nih.govacs.org Future catalysts for the synthesis of 3-(1-Aminoethyl)aniline could be based on iridium, rhodium, or ruthenium complexes with novel chiral ligands. nih.govacs.org Research is moving towards the design of more modular and tunable ligands to fine-tune the catalyst's activity and selectivity for specific substrates like the precursor imine to 3-(1-Aminoethyl)aniline. nih.gov The use of chiral counteranions in transition metal catalysis is another promising approach, where the anion of a chiral phosphoric acid can influence the stereochemical outcome of the hydrogenation of imines. liv.ac.uk
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.org Chiral primary amine-based organocatalysts have shown great potential in a wide range of enantioselective reactions. rsc.org The development of novel chiral phosphoric acids and their derivatives as catalysts for the reductive amination of ketones is a particularly active area of research. rsc.org These catalysts could provide a direct and highly enantioselective route to α-chiral primary amines like 3-(1-Aminoethyl)aniline. rsc.org
| Catalyst Type | Potential Advantages for 3-(1-Aminoethyl)aniline Synthesis | Key Research Directions |
| Transition-Metal Catalysts (Ir, Rh, Ru) | High turnover numbers, excellent enantioselectivity, well-established mechanisms. nih.govacs.org | Development of novel, highly modular chiral phosphine (B1218219) and diamine ligands; exploration of chiral counteranion strategies. nih.govliv.ac.uk |
| Organocatalysts (e.g., Chiral Phosphoric Acids) | Metal-free, environmentally benign, high enantioselectivity for reductive amination. rsc.org | Design of more robust and recyclable organocatalysts; expansion of substrate scope to include a wider range of ketones. rsc.org |
| Biocatalysts (e.g., Transaminases, Amine Dehydrogenases) | High specificity, mild reaction conditions, environmentally friendly. mdpi.com | Enzyme engineering to improve stability and substrate scope; development of efficient cofactor regeneration systems. mdpi.com |
Integration into Automated and High-Throughput Synthesis Platforms
The integration of the synthesis of 3-(1-Aminoethyl)aniline and its derivatives into automated and high-throughput platforms is a key area for future development. These technologies can significantly accelerate the discovery of new catalysts, the optimization of reaction conditions, and the generation of libraries of analogues for various applications. atomfair.comresearchgate.net
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processes, including enhanced safety, better process control, and easier scalability. nih.govacs.org The asymmetric synthesis of chiral pharmaceutical intermediates has been successfully demonstrated in continuous-flow systems. nih.gov Future work could focus on developing a continuous-flow process for the enantioselective synthesis of 3-(1-Aminoethyl)aniline, potentially using immobilized catalysts to facilitate catalyst recycling and product purification. nih.gov
Robotic synthesis platforms, combined with high-throughput screening methods, can be employed to rapidly screen large libraries of catalysts and reaction conditions. nih.govnih.gov This approach can accelerate the identification of optimal conditions for the synthesis of 3-(1-Aminoethyl)aniline with high yield and enantioselectivity. nih.govnih.gov Furthermore, automated platforms can be used to synthesize libraries of derivatives of 3-(1-Aminoethyl)aniline with variations in the aromatic ring or the amine side chain, which can then be screened for desired properties in materials science or other applications.
Exploration of Novel Reactivity and Unprecedented Transformations
The unique bifunctional nature of 3-(1-Aminoethyl)aniline, possessing both a primary aromatic amine and a chiral primary benzylic amine, opens up possibilities for novel and unprecedented chemical transformations. Future research can focus on exploiting the distinct reactivity of these two functional groups.
The primary aromatic amine can undergo a variety of transformations, including diazotization followed by substitution, C-N cross-coupling reactions, and condensation reactions. The chiral benzylic amine, on the other hand, is a valuable handle for the introduction of chirality and can participate in reactions such as N-alkylation, N-acylation, and the formation of imines.
A particularly interesting area for future exploration is the development of selective C-H functionalization reactions on the aromatic ring, directed by one of the amine groups. acs.org Recent advances in metallaphotoredox catalysis have enabled the functionalization of benzylic and allylic C-H bonds, which could potentially be applied to the ethyl group of 3-(1-Aminoethyl)aniline. rsc.org Furthermore, the development of catalytic asymmetric reactions that proceed via the in-situ formation of an imine from the benzylic amine could lead to the synthesis of complex chiral molecules. nih.gov
Sustainable and Bio-based Synthetic Approaches for 3-(1-Aminoethyl)aniline
Developing sustainable and bio-based synthetic routes to 3-(1-Aminoethyl)aniline is a critical goal for green chemistry. This involves the use of renewable feedstocks, environmentally benign reagents and solvents, and energy-efficient processes.
Lignin (B12514952), an abundant and renewable aromatic biopolymer, is a promising starting material for the production of aromatic chemicals. rsc.orgnih.gov Research is ongoing to develop efficient methods for the depolymerization of lignin and the conversion of the resulting monomers into valuable aromatic compounds, including anilines. nih.gov The aniline (B41778) core of 3-(1-Aminoethyl)aniline could potentially be derived from lignin, providing a sustainable alternative to petroleum-based feedstocks. rsc.org
Biocatalysis offers a powerful approach for the sustainable synthesis of chiral amines. openaccessgovernment.orgnih.gov Enzymes such as transaminases and amine dehydrogenases can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity under mild reaction conditions. mdpi.comhims-biocat.eu Future research could focus on engineering these enzymes to efficiently produce 3-(1-Aminoethyl)aniline from a bio-derived ketone precursor. hims-biocat.eu The combination of a lignin-derived aromatic ketone with a biocatalytic amination step could lead to a fully sustainable synthesis of this valuable chiral building block. openaccessgovernment.org
| Sustainable Approach | Description | Key Research Goals |
| Lignin Valorization | Utilization of lignin, a renewable biopolymer, as a feedstock for the aromatic core. rsc.orgnih.gov | Development of efficient lignin depolymerization and functionalization methods to produce aniline precursors. nih.gov |
| Biocatalysis | Employment of enzymes like transaminases or amine dehydrogenases for the enantioselective amination step. mdpi.comhims-biocat.eu | Engineering enzymes for improved activity, stability, and specificity towards the target ketone precursor. openaccessgovernment.org |
| Flow Chemistry | Implementation of continuous-flow processes to improve energy efficiency and reduce waste. nih.govacs.org | Design of integrated flow systems combining catalytic synthesis and purification steps. nih.gov |
Design and Synthesis of Advanced Functional Materials Utilizing 3-(1-Aminoethyl)aniline Scaffolds (excluding materials with direct biological applications)
The unique structure of 3-(1-Aminoethyl)aniline, with its combination of a rigid aromatic ring, a chiral center, and two reactive amine groups, makes it an attractive building block for the synthesis of advanced functional materials with applications beyond the biological realm.
The presence of two distinct amine functionalities allows for the use of 3-(1-Aminoethyl)aniline as a monomer or cross-linker in polymerization reactions. This could lead to the formation of novel chiral polymers with interesting properties for applications in chiral separations or as catalysts. The aniline moiety can be electropolymerized to form conducting polymers, and the incorporation of a chiral side chain could impart chiroptical properties to these materials.
Furthermore, 3-(1-Aminoethyl)aniline can serve as a chiral building block for the construction of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). acs.orgnih.govrsc.org These materials have high surface areas and ordered pore structures, making them promising candidates for applications in gas storage, separation, and heterogeneous catalysis. acs.orgresearchgate.net The incorporation of the chiral 3-(1-Aminoethyl)aniline scaffold into the framework could lead to materials capable of enantioselective recognition and catalysis. nih.gov The amine groups can also be used to synthesize chiral ligands for asymmetric catalysis. researchgate.netthieme-connect.comnih.govresearchgate.net
| Material Class | Potential Application | Rationale for using 3-(1-Aminoethyl)aniline |
| Chiral Polymers | Chiral stationary phases for chromatography, asymmetric catalysis. | Bifunctional monomer allows for controlled polymer architecture; chirality is incorporated into the polymer backbone. |
| Conducting Polymers | Chiroptical sensors, enantioselective electrodes. | Aniline moiety enables conductivity; chiral side chain induces chiroptical properties. |
| Porous Organic Frameworks (POFs) | Enantioselective separations, heterogeneous asymmetric catalysis. acs.orgresearchgate.net | Rigid, chiral building block creates a chiral porous environment. nih.govrsc.orgnih.gov |
| Chiral Ligands | Homogeneous asymmetric catalysis. researchgate.netthieme-connect.comnih.govresearchgate.net | The two amine groups can coordinate to a metal center, creating a chiral catalytic environment. |
Q & A
Basic: What synthetic routes are available for 3-(1-Aminoethyl)aniline dihydrochloride, and how can reaction conditions be optimized for higher yields?
A common approach involves reductive amination of 3-acetylaniline using sodium cyanoborohydride in the presence of ammonium acetate, followed by hydrochloric acid treatment to form the dihydrochloride salt. Optimization includes adjusting pH (4–6) to favor imine formation, controlling temperature (25–40°C), and using anhydrous solvents (e.g., methanol or ethanol) to minimize side reactions. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, eluting with dichloromethane:methanol mixtures) improves purity .
Advanced: How do researchers resolve contradictions in reported solubility data for this compound across solvents?
Discrepancies arise from varying hydration states or impurities. Methodological standardization is critical:
- Solubility Testing : Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers.
- Thermodynamic Analysis : Perform van’t Hoff plots to assess temperature-dependent solubility in DMSO, water, and acetonitrile.
- Ion Effects : Evaluate counterion interactions via conductivity measurements (e.g., HCl concentration impact) .
Basic: Which spectroscopic and chromatographic methods are recommended for structural validation of this compound?
- NMR : -NMR (DMSO-d6) should show aromatic protons (δ 6.8–7.4 ppm), ethylamine CH2 (δ 2.8–3.2 ppm), and NH2 signals (broad, δ 1.5–2.5 ppm).
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) for purity assessment (UV detection at 254 nm).
- Mass Spectrometry : ESI-MS in positive mode should display [M+H] at m/z 167.1 (free base) and [M+2HCl-H] at m/z 240.0 .
Advanced: What experimental strategies mitigate degradation of this compound under physiological pH conditions?
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze oxidation.
- Light Sensitivity : Store solutions in amber vials under nitrogen to prevent photodegradation.
- Stability Studies : Monitor degradation via UPLC-MS over 24–72 hours at 37°C; kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of hydrochloride aerosols.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste (OSHA HCS guidelines) .
Advanced: How can researchers design assays to evaluate this compound’s potential as a kinase inhibitor?
- Enzyme Assays : Use ADP-Glo™ Kinase Assay with recombinant Rho-kinase (ROCK1/2) to measure IC50 values. Include positive controls (e.g., Y-27632 hydrochloride, IC50 ~140 nM).
- Cellular Models : Treat NIH 3T3 cells with 1–100 µM compound and assess myosin phosphatase inactivation via Western blot (phospho-MBS Thr696) .
Basic: What are the key differences between this compound and structurally similar compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride?
- Reactivity : The ethylamine sidechain in 3-(1-Aminoethyl)aniline enhances nucleophilicity compared to piperazine derivatives, affecting coupling reactions.
- Solubility : The dihydrochloride salt of 3-(1-Aminoethyl)aniline is more water-soluble (≥50 mg/mL) than 4-substituted analogs due to reduced steric hindrance .
Advanced: How do researchers validate the absence of genotoxic impurities in this compound batches?
- LC-MS/MS : Screen for residual aniline derivatives (e.g., o-toluidine) using a Shimadzu 8060 system with a detection limit of 0.1 ppm.
- Ames Test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains per OECD 471 guidelines .
Basic: What solvent systems are optimal for NMR analysis of this compound?
Deuterated DMSO (DMSO-d6) is preferred due to the compound’s limited solubility in CDCl3. For -NMR, use a high-field spectrometer (500 MHz) with 128 scans to resolve overlapping aromatic signals .
Advanced: Can computational modeling predict the interaction of this compound with biological targets like G-protein-coupled receptors (GPCRs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
